(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to two phenyl groups, an oxo group, and a butoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-butoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Scientific Research Applications
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. Additionally, its phosphane group can participate in various chemical reactions, modulating the activity of enzymes or other biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane
- Phosphoric acid, 2-ethyl-5-hydroxyhexyl diphenyl ester
Uniqueness
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in both organic and aqueous environments.
Properties
CAS No. |
909129-08-4 |
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Molecular Formula |
C18H23O2P |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
[2-butoxyethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H23O2P/c1-2-3-14-20-15-16-21(19,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChI Key |
GVYBPCXYVJPPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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